![molecular formula C12H14O3 B13558659 3-Benzyloxolane-3-carboxylic acid](/img/structure/B13558659.png)
3-Benzyloxolane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyloxolane-3-carboxylic acid is an organic compound with the molecular formula C12H14O3. It belongs to the class of oxolane carboxylic acids, characterized by a five-membered oxolane ring fused with a carboxylic acid group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Benzyloxolane-3-carboxylic acid can be synthesized through several methods:
Oxidation of Benzyl Alcohols: One common method involves the oxidation of benzyl alcohols using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Grignard Reaction: Another method involves the reaction of benzylmagnesium chloride with ethyl oxalate, followed by hydrolysis to yield the desired carboxylic acid.
Hydrolysis of Nitriles: The hydrolysis of benzyl cyanide in the presence of strong acids or bases can also produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyloxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form benzyl oxolane dicarboxylic acid using strong oxidizing agents.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation: Benzyl oxolane dicarboxylic acid.
Reduction: Benzyl oxolane alcohol.
Substitution: Various substituted oxolane derivatives.
Wissenschaftliche Forschungsanwendungen
3-Benzyloxolane-3-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-benzyloxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzyl group can interact with hydrophobic regions of proteins, affecting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-Benzyloxolane-3-carboxylic acid is unique due to its specific structural features, including the oxolane ring and the benzyl group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C12H14O3 |
---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
3-benzyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c13-11(14)12(6-7-15-9-12)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) |
InChI-Schlüssel |
NYPKWCFGOPTYDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1(CC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.